molecular formula C23H15F6N3O3S B3032663 4-[[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]oxy]-N-(4-methylphenyl)benzenesulfonamide CAS No. 338412-31-0

4-[[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]oxy]-N-(4-methylphenyl)benzenesulfonamide

Cat. No.: B3032663
CAS No.: 338412-31-0
M. Wt: 527.4 g/mol
InChI Key: IPBJTIIPDSQRMU-UHFFFAOYSA-N
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Description

This compound belongs to a class of benzenesulfonamide derivatives featuring a 1,8-naphthyridine core substituted with two trifluoromethyl groups at positions 5 and 5. The sulfonamide group is further modified with a 4-methylphenyl substituent on the nitrogen atom.

Properties

IUPAC Name

4-[[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]oxy]-N-(4-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F6N3O3S/c1-13-2-4-14(5-3-13)32-36(33,34)16-8-6-15(7-9-16)35-20-11-10-17-18(22(24,25)26)12-19(23(27,28)29)30-21(17)31-20/h2-12,32H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBJTIIPDSQRMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC3=NC4=C(C=C3)C(=CC(=N4)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F6N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392341
Record name 3K-016
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

527.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338412-31-0
Record name 3K-016
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]oxy]-N-(4-methylphenyl)benzenesulfonamide involves multiple steps, typically starting with the preparation of the naphthyridine coreThe final step involves the coupling of the naphthyridine derivative with a benzenesulfonamide precursor under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product .

Chemical Reactions Analysis

Types of Reactions

4-[[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]oxy]-N-(4-methylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the aromatic rings, leading to a wide range of derivatives .

Scientific Research Applications

Medicinal Chemistry

The primary application of this compound lies in medicinal chemistry, particularly as a potential therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development against various diseases.

Targeting Enzymes and Receptors

Research has indicated that compounds with naphthyridine moieties can act as inhibitors for specific enzymes and receptors involved in disease pathways. For example:

  • Kinase Inhibition : Naphthyridine derivatives have shown promise in inhibiting kinases associated with cancer progression.
  • Antimicrobial Activity : Some studies suggest that similar sulfonamides exhibit antibacterial properties, indicating potential use in treating infections.

Case Studies

Several studies have explored the biological activities of related compounds:

  • Study on Anticancer Activity : A derivative similar to this compound was tested for its ability to inhibit tumor growth in vitro and in vivo models, showcasing significant efficacy against specific cancer cell lines.
  • Antimicrobial Testing : Research demonstrated that related naphthyridine compounds exhibited broad-spectrum antimicrobial activity, suggesting that this compound may also possess similar properties.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the naphthyridine core or sulfonamide group can lead to enhanced potency and selectivity against targeted enzymes or receptors.

Mechanism of Action

The mechanism of action of 4-[[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]oxy]-N-(4-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl groups and naphthyridine ring play crucial roles in binding to enzymes or receptors, modulating their activity. This compound may inhibit enzyme function or alter receptor signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Sulfonamide Nitrogen

Compound A : 4-[[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]oxy]-N-(3-pyridinylmethyl)-benzenesulfonamide (CAS 338412-13-8)
  • Key Difference : The nitrogen substituent is a 3-pyridinylmethyl group.
  • This could enhance bioavailability in polar environments .
Compound B : 4-[[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]oxy]-N,N-diethyl-benzenesulfonamide (CAS 338412-11-6)
  • Key Difference : Two ethyl groups replace the 4-methylphenyl substituent.
  • Implications : The diethyl group increases steric bulk and electron-donating effects, which may reduce binding affinity to target proteins compared to the planar aromatic 4-methylphenyl group .
Compound C : 5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-(morpholinosulfonyl)phenyl ether (CBNumber CB9166446)
  • Key Difference: The sulfonamide is replaced by a morpholinosulfonyl group.
  • Implications : The morpholine ring introduces hydrogen-bonding capability and improved solubility, making this analogue more suitable for aqueous formulations. However, the absence of the 4-methylphenyl group may alter target selectivity .

Core Modifications: Sulfide vs. Sulfonamide

Compound D : 5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-chlorophenyl sulfide (MW 408.75)
  • Key Difference : The sulfonamide is replaced by a sulfide group linked to a 4-chlorophenyl ring.
  • Implications: The sulfide group reduces molecular weight (408.75 vs. ~507 in sulfonamide derivatives) and alters electronic properties.

Comparative Data Table

Compound Name / Identifier Substituent on Nitrogen/Position Molecular Formula Molecular Weight Key Functional Group
Target Compound 4-Methylphenyl C₂₄H₁₇F₆N₃O₃S ~541.4* Sulfonamide
Compound A (CAS 338412-13-8) 3-Pyridinylmethyl C₂₄H₁₈F₆N₄O₃S ~556.5 Sulfonamide + pyridine
Compound B (CAS 338412-11-6) Diethyl C₂₂H₂₁F₆N₃O₃S ~509.5 Sulfonamide + alkyl
Compound C (CB9166446) Morpholinosulfonyl C₂₀H₁₅F₆N₃O₄S 507.41 Morpholine-sulfonyl ether
Compound D 4-Chlorophenyl sulfide C₁₆H₇ClF₆N₂S 408.75 Sulfide

*Estimated based on structural similarity to Compound C.

Research Implications

  • Target Compound vs. Compound A : The 4-methylphenyl group in the target compound likely increases lipophilicity, favoring membrane permeability over Compound A’s polar pyridinylmethyl group.
  • Target Compound vs. Compound C: The morpholino group in Compound C may enhance solubility but reduce CNS penetration compared to the hydrophobic 4-methylphenyl substituent .
  • Target Compound vs.

Biological Activity

The compound 4-[[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]oxy]-N-(4-methylphenyl)benzenesulfonamide has garnered attention in recent years due to its biological activity and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and related research findings.

Chemical Information

  • IUPAC Name : this compound
  • Molecular Formula : C22H14F6N4O3S
  • Molecular Weight : 528.43 g/mol
  • CAS Number : 338412-13-8

Structural Representation

The compound features a complex structure characterized by a naphthyridine moiety substituted with trifluoromethyl groups, an ether linkage, and a sulfonamide functional group. This unique arrangement is believed to contribute to its biological properties.

Research indicates that this compound exhibits multiple mechanisms of action, particularly in the modulation of signaling pathways involved in inflammation and cancer progression. Notably, it acts as an inhibitor of certain kinases and phosphodiesterases, which play critical roles in cellular signaling.

Key Mechanisms:

  • Inhibition of Phosphodiesterase (PDE) : The compound has been shown to inhibit PDE4, leading to increased levels of cyclic AMP (cAMP), which can modulate inflammatory responses and cellular proliferation .
  • Antitumor Activity : Studies have demonstrated that this compound can reduce tumor growth in various cancer models by inducing apoptosis and inhibiting cell proliferation .

Case Study: Antitumor Effects

A study involving malignant pleural mesothelioma (MPM) cells showed that the combination of this compound with trametinib (a MEK inhibitor) significantly reduced tumor growth both in vitro and in vivo. The combination therapy exhibited enhanced antiproliferative effects compared to either agent alone, suggesting a synergistic interaction .

Table 1: Summary of Biological Activity Findings

Study FocusFindingsReference
PDE InhibitionInhibits PDE4 activity; increases cAMP levels
Antitumor ActivityReduces growth in MPM cells; induces apoptosis
Inflammatory ResponseModulates cytokine release; reduces inflammation

Safety Profile and Toxicology

While the compound shows promising biological activity, understanding its safety profile is crucial. Preliminary toxicological assessments indicate that it has a manageable safety profile at therapeutic doses; however, further studies are necessary to fully elucidate its toxicity and side effects.

Toxicity Assessment

The compound's toxicity was evaluated through various in vitro assays, revealing no significant cytotoxic effects at concentrations used for therapeutic applications. However, long-term studies are required to assess chronic exposure risks.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing 4-[[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]oxy]-N-(4-methylphenyl)benzenesulfonamide, and what critical reaction conditions must be controlled?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) to form the ether linkage between the 1,8-naphthyridine and benzenesulfonamide moieties. Critical parameters include:

  • Temperature : Maintain 80–120°C to balance reaction kinetics and side-product formation.
  • Solvent : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates and enhance nucleophilicity.
  • Catalysts : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve solubility of ionic species.
  • Moisture Control : Strict anhydrous conditions are necessary to prevent hydrolysis of trifluoromethyl groups.
  • Monitoring : Track progress via TLC (Rf analysis) or HPLC with UV detection at 254 nm .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use ¹H, ¹³C, and ¹⁹F NMR to confirm regiochemistry and substituent orientation. ¹⁹F NMR is critical for verifying trifluoromethyl group integrity.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns.
  • HPLC-PDA/MS : Assess purity (>95%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients.
  • X-ray Diffraction (XRD) : Resolve crystal structure to confirm spatial arrangement of functional groups .

Q. What are the primary challenges in achieving high yields during the coupling of the 1,8-naphthyridine moiety to the benzenesulfonamide core?

  • Methodological Answer : Challenges include steric hindrance from the 5,7-bis(trifluoromethyl) groups and electronic deactivation of the naphthyridine ring. Mitigation strategies:

  • Activation : Pre-functionalize the naphthyridine with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity before coupling.
  • Kinetic Control : Use excess benzenesulfonamide derivative (1.5–2.0 eq) to drive the reaction forward.
  • Purification : Employ flash chromatography with silica gel or preparative HPLC to isolate the product from regioisomeric byproducts .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield and purity of this compound using advanced process engineering methodologies?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial designs to screen variables (e.g., temperature, stoichiometry) and identify optimal conditions.
  • Process Simulation : Model reaction kinetics and mass transfer using tools like Aspen Plus to predict scalability.
  • Continuous Flow Reactors : Implement microreactors for improved heat/mass transfer and reduced side reactions.
  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Q. What strategies are recommended for resolving contradictions in bioactivity data across different in vitro assays?

  • Methodological Answer :

  • Assay Validation : Confirm target engagement using orthogonal methods (e.g., surface plasmon resonance [SPR] for binding affinity vs. enzymatic assays for functional inhibition).
  • Solubility Optimization : Adjust co-solvents (e.g., DMSO concentration ≤0.1%) to prevent aggregation artifacts.
  • Statistical Analysis : Apply ANOVA or mixed-effects models to distinguish biological variability from experimental noise.
  • Meta-Analysis : Compare results across assays (e.g., cell-free vs. cell-based) to identify assay-specific confounding factors .

Q. How can computational modeling be applied to predict the binding interactions of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions, focusing on the sulfonamide and trifluoromethyl groups as key pharmacophores.
  • Molecular Dynamics (MD) : Simulate binding stability (e.g., 100 ns trajectories in GROMACS) to assess conformational changes and hydration effects.
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate electronic interactions at the binding site to refine affinity predictions.
  • Structure-Activity Relationship (SAR) : Align computational findings with experimental IC₅₀ data to prioritize structural modifications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]oxy]-N-(4-methylphenyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-[[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]oxy]-N-(4-methylphenyl)benzenesulfonamide

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